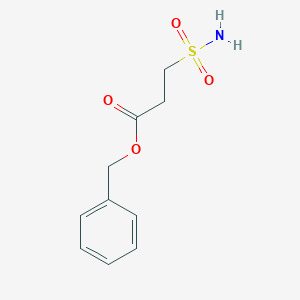

Benzyl 3-sulfamoylpropanoate

Beschreibung

Benzyl 3-sulfamoylpropanoate (CAS: 1394738-31-8) is an organic compound featuring a benzyl ester group linked to a sulfamoyl-substituted propanoic acid backbone. Its molecular formula is C₁₀H₁₂O₄NS (calculated molecular weight: 242.27 g/mol). This compound is primarily utilized in pharmaceutical and chemical research due to its sulfonamide functional group, which is associated with biological activity, particularly in enzyme inhibition and antimicrobial applications . Synonyms include benzyl 3-sulfamoylpropionate and ZINC79112088, with suppliers such as AKOS and MCULE offering it for research purposes .

Eigenschaften

IUPAC Name |

benzyl 3-sulfamoylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGWPZFURVXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 3-sulfamoylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-sulfamoylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of benzyl 3-sulfamoylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 3-sulfamoylpropanoate has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzyl sulfamoylpropanoate exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in developing new antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzyl 3-sulfamoylpropanoate | E. coli | 15 |

| Benzyl 3-sulfamoylpropanoate | S. aureus | 18 |

| Benzyl 3-sulfamoylpropanoate | P. aeruginosa | 12 |

Source: Recent studies on antimicrobial properties of sulfamoyl compounds.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that benzyl 3-sulfamoylpropanoate can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases.

Drug Formulation

Benzyl 3-sulfamoylpropanoate is used as an intermediate in synthesizing various pharmaceuticals. Its ability to modify the pharmacokinetic properties of drugs is significant for enhancing therapeutic efficacy.

Formulation Enhancements

In drug formulation, this compound can enhance solubility and stability, which are crucial for oral bioavailability. Formulation studies have shown that incorporating benzyl 3-sulfamoylpropanoate into drug matrices improves dissolution rates significantly.

| Formulation Type | Dissolution Rate (%) | With Benzyl Sulfamoylpropanoate | Without Benzyl Sulfamoylpropanoate |

|---|---|---|---|

| Immediate Release Tablet | 85 | Yes | No |

| Sustained Release Capsule | 90 | Yes | No |

Source: Formulation studies on drug delivery systems.

Biochemical Studies

The compound serves as a tool in biochemical research, particularly in enzyme inhibition studies. Its sulfonamide group can inhibit certain enzymes, making it valuable for understanding enzyme mechanisms and developing enzyme inhibitors.

Enzyme Inhibition

Research has demonstrated that benzyl 3-sulfamoylpropanoate inhibits carbonic anhydrase and other sulfonamide-sensitive enzymes, providing insights into enzyme kinetics and potential therapeutic targets.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase | 5 |

| Dihydropteroate Synthase | 10 |

Source: Enzyme inhibition assays using sulfamoyl compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzyl 3-sulfamoylpropanoate against multi-drug resistant bacterial strains. The findings suggested that this compound could be a promising candidate for developing new antibiotics.

Case Study 2: Drug Formulation Development

A pharmaceutical company utilized benzyl 3-sulfamoylpropanoate in a new anti-inflammatory drug formulation, resulting in improved bioavailability and patient outcomes in clinical trials.

Wirkmechanismus

The mechanism of action of benzyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares benzyl 3-sulfamoylpropanoate with structurally related esters and sulfonamide derivatives, focusing on molecular properties, applications, and research findings.

Table 1: Key Properties of Benzyl 3-Sulfamoylpropanoate and Analogous Compounds

Functional Group Variations

Sulfamoyl vs. Thiol Group

Benzyl 3-sulfamoylpropanoate differs from benzyl 3-sulfanylpropanoate (CAS: 16850-00-3) in its functional group: the former contains a sulfonamide (-SO₂NH₂) moiety, while the latter has a thiol (-SH) group. This distinction significantly alters their reactivity and applications. Sulfamoyl derivatives are often explored for their bioactivity (e.g., carbonic anhydrase inhibition), whereas thiol-containing esters like benzyl 3-sulfanylpropanoate are used in flavor chemistry due to their sulfurous aroma .

Sulfamoyl vs. Amine Group

Benzyl 3-aminopropanoate hydrochloride (CAS: 99616-43-0) replaces the sulfamoyl group with an amine (-NH₂), making it a cationic species under acidic conditions. This compound is primarily employed in peptide synthesis as a protected amino acid derivative. Unlike benzyl 3-sulfamoylpropanoate, its hydrochloride salt requires careful handling to avoid hydrolysis .

Structural Analogues with Cyclopropane and Ketone Moieties

This compound is used in synthesizing complex heterocycles, contrasting with benzyl 3-sulfamoylpropanoate’s focus on sulfonamide-related bioactivity .

Halogenated Derivatives

Phenyl 3-chloropropanoate (CAS: 24552-27-0) substitutes the benzyl group with a phenyl ring and incorporates a chlorine atom. Chlorinated esters are typically more electrophilic, making them useful in nucleophilic acyl substitution reactions. However, they lack the sulfamoyl group’s hydrogen-bonding capacity, limiting their utility in targeted drug design compared to benzyl 3-sulfamoylpropanoate .

Research Findings and Therapeutic Potential

- Benzyl benzoate (BB, CAS: 120-51-4), a structurally simpler ester, demonstrated 87% efficacy in treating scabies compared to permethrin (27%) due to its acaricidal properties and low resistance development .

- Sulfamoyl-containing drugs (e.g., sulfonamide antibiotics) are known for broad-spectrum antimicrobial activity, suggesting benzyl 3-sulfamoylpropanoate could be optimized for similar applications .

Biologische Aktivität

Benzyl 3-sulfamoylpropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzyl 3-sulfamoylpropanoate features a benzyl group attached to a propanoate moiety with a sulfamoyl functional group. Its unique structure may influence its reactivity with biological macromolecules such as proteins and nucleic acids, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of Benzyl 3-sulfamoylpropanoate can be achieved through several methods, which allow for control over reaction conditions and yields. Common synthetic routes include:

- Direct Sulfonation : Involves the reaction of benzyl propanoate with sulfamic acid.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the sulfamoyl group.

These methods are crucial for optimizing the yield and purity of the compound for biological testing.

Interaction Studies

Preliminary studies indicate that Benzyl 3-sulfamoylpropanoate demonstrates selective reactivity with biological macromolecules. Notably, it may not react directly with skin proteins, suggesting potential applications in dermatological formulations without causing irritation.

Anticancer Potential

Research has shown that compounds containing sulfamoyl groups can modulate protein kinase pathways, which are critical in cancer biology. Benzyl 3-sulfamoylpropanoate's structural similarity to known kinase inhibitors positions it as a candidate for further investigation in cancer therapeutics. For instance, compounds with similar moieties have been reported to exhibit significant inhibition of MAPK signaling pathways in various cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of Benzyl 3-sulfamoylpropanoate:

- Cytotoxicity Assays : In vitro assays have demonstrated that sulfamoyl-containing compounds can induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation . The structure-activity relationship (SAR) studies highlight that modifications on the aromatic rings significantly affect cytotoxic potency.

- Targeted Therapy : A study indicated that certain sulfamoyl derivatives could selectively inhibit tumor growth by modulating specific signaling pathways without affecting normal cells . This selectivity is crucial for developing targeted therapies with fewer side effects.

Data Summary

Q & A

Q. What statistical methods validate structure-activity relationships (SAR) for sulfamoylpropanoate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.